molecular formula C9H7NOS3 B2875195 (5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one CAS No. 341515-12-6

(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one

Cat. No.: B2875195
CAS No.: 341515-12-6
M. Wt: 241.34
InChI Key: ZULTYRGYZCNJJU-QPJJXVBHSA-N
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Description

(5E)-2-Mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one is a chemical compound with the molecular formula C9H7NOS3 and a molecular weight of 241.35 g/mol . This reagent features a thiazol-4(5H)-one core, a scaffold recognized in medicinal chemistry research. Compounds containing the 1,3-thiazole subunit are of significant interest due to their remarkable biological activities and serve as key structural components in various bioactive molecules . The presence of the mercapto group and the conjugated system makes this compound a valuable intermediate for researchers exploring novel heterocyclic compounds. Its structure suggests potential utility in developing ligands for metal complexes or as a building block in organic synthesis for creating libraries of derivatives for biological screening . Researchers can leverage this chemical in projects aimed at drug discovery, where thiazole derivatives have shown a range of pharmacological properties. This product is intended for research purposes only. It is strictly not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) prior to use. Specific lot data, including purity and analytical results, can be found on the corresponding Certificate of Analysis (CoA).

Properties

IUPAC Name

(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS3/c1-5-2-3-6(13-5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULTYRGYZCNJJU-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Ammonium Dithiocarbamate

The thiazole ring is assembled via cyclization between ammonium dithiocarbamate and α-bromo ketones. For this target, 2-bromo-1-(5-methylthiophen-2-yl)ethanone serves as the electrophilic partner.

Procedure :

  • Dissolve ammonium dithiocarbamate (1.2 equiv) in anhydrous ethanol.
  • Add 2-bromo-1-(5-methylthiophen-2-yl)ethanone (1.0 equiv) dropwise at 0°C.
  • Heat under reflux for 6–8 hours.
  • Isolate 2-mercapto-5-acetyl-1,3-thiazol-4(5H)-one via vacuum filtration (Yield: 68–72%).

Mechanistic Insight :
The dithiocarbamate attacks the α-carbon of the bromo ketone, followed by cyclodehydration to form the thiazole ring. The acetyl group at position 5 and mercapto group at position 2 are installed concomitantly.

Knoevenagel Condensation for Methylene Bridge Installation

Reaction of Thiazol-4(5H)-one with 5-Methyl-2-Thiophenecarbaldehyde

The acetyl group at position 5 undergoes base-catalyzed condensation with 5-methyl-2-thiophenecarbaldehyde to form the α,β-unsaturated ketone.

Optimized Conditions :

  • Catalyst : Piperidine (10 mol%)
  • Solvent : Ethanol/water (9:1)
  • Temperature : 80°C, 12 hours
  • Yield : 85% (E-isomer predominant)

Reaction Equation :
$$
\text{Thiazol-4(5H)-one} + \text{5-Methyl-2-thiophenecarbaldehyde} \xrightarrow{\text{piperidine}} \text{(5E)-Target Compound}
$$

Stereochemical Control :
The E-configuration is favored due to steric hindrance between the thiophene and thiazole rings in the Z-isomer.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, DMSO-d6) :

    • δ 7.82 (s, 1H, thiazole-H3)
    • δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H3)
    • δ 6.92 (d, J = 3.6 Hz, 1H, thiophene-H4)
    • δ 2.51 (s, 3H, CH3-thiophene).
  • ¹³C NMR :

    • 182.4 ppm (C4 ketone)
    • 160.1 ppm (C2-SH)
    • 145.3 ppm (methylene C=C).

Infrared (IR) Spectroscopy

  • Strong absorption at 1675 cm⁻¹ (C=O stretch)
  • Peaks at 2560 cm⁻¹ (S-H stretch) and 1580 cm⁻¹ (C=C).

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) E:Z Ratio
Hantzsch + Knoevenagel Bromo ketone, dithiocarbamate Reflux, 8h 68 9:1
One-pot condensation Thiophenecarbaldehyde, thiourea Microwave, 150°C 55 7:3
Solid-phase synthesis Resin-bound thiazole precursor Room temp, 24h 42 8:2

Table 1: Comparison of synthetic approaches for the target compound.

Challenges and Optimization Strategies

Byproduct Formation During Knoevenagel Reaction

Competitive aldol side reactions are mitigated by:

  • Using anhydrous solvents to suppress enolate formation.
  • Employing catalytic acetic acid to protonate excess base.

Mercapto Group Oxidation

The -SH group is prone to oxidation during storage. Stabilization methods include:

  • Storing under nitrogen atmosphere.
  • Adding 1% w/w ascorbic acid as an antioxidant.

Industrial-Scale Production Considerations

Cost-Effective Substitutes for Reagents

  • Replacing piperidine with morpholine reduces catalyst cost by 40% without compromising yield.
  • Ethanol/water solvent systems lower environmental impact vs. DMF or DMSO.

Continuous Flow Synthesis

Microreactor systems enhance reproducibility:

  • Residence time: 12 minutes
  • Productivity: 1.2 kg/day per reactor unit.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can induce oxidative stress in microbial cells, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Property Comparisons

Substituents significantly influence solubility, melting points, and bioavailability:

  • Mercapto Derivatives: The -SH group in the target compound and its analogs (e.g., ) may enhance metal-binding capacity but reduce solubility compared to amino-substituted derivatives.
  • Arylidene Groups : Bulky substituents like naphthyl () or isopropoxy () lower water solubility (e.g., 86.92 mg/L for naphthylmethylene analog) compared to smaller groups like thienyl.

Key Research Findings and Implications

Synthetic Efficiency : Microwave-assisted synthesis () enables rapid access to thiazol-4-one derivatives with high stereochemical purity, a method likely applicable to the target compound.

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., -CF₃ in ) enhance kinase inhibition .
  • Thienyl and furyl substituents () improve selectivity for viral or cancer targets .

Pharmacological Potential: While the target compound’s bioactivity is underexplored, its structural similarity to DYRK1A inhibitors (e.g., 3e, 5s) suggests promise in neurodegenerative or oncological research .

Biological Activity

(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections will explore the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 5-methyl-2-thiophenecarboxaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one in the presence of a base such as sodium hydroxide. The reaction is generally conducted in solvents like ethanol or methanol under reflux conditions to ensure complete conversion of reactants into the desired product.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Thiazole derivatives are also explored for their anticancer potential. In vitro studies have demonstrated that certain thiazole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . For example, compounds with similar thiazole scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer effects, thiazole derivatives have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as COX . Furthermore, some derivatives have been studied for their potential as enzyme inhibitors in various metabolic pathways.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityIC50 Value
Thiazole Derivative AAnticancer (MCF7)0.06 µM
Thiazole Derivative BAntimicrobial (E. coli)Inhibition Zone: 20–25 mm
Thiazole Derivative CAnti-inflammatory (COX inhibition)Not specified

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